3,6-Difluoro-2-nitro-benzoic acid

Catalog No.
S15406113
CAS No.
741721-50-6
M.F
C7H3F2NO4
M. Wt
203.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Difluoro-2-nitro-benzoic acid

CAS Number

741721-50-6

Product Name

3,6-Difluoro-2-nitro-benzoic acid

IUPAC Name

3,6-difluoro-2-nitrobenzoic acid

Molecular Formula

C7H3F2NO4

Molecular Weight

203.10 g/mol

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

TVKAWNFBYDPGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])F

3,6-Difluoro-2-nitro-benzoic acid is an aromatic compound with the molecular formula C7H3F2NO4\text{C}_7\text{H}_3\text{F}_2\text{N}\text{O}_4 and a molecular weight of approximately 203.10 g/mol. This compound is characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 3 and 6 positions, while a nitro group is attached at the 2 position. The presence of both electron-withdrawing groups—fluorine and nitro—imparts unique chemical properties, making it a valuable compound in various

The chemical reactivity of 3,6-difluoro-2-nitro-benzoic acid is influenced significantly by its functional groups. The nitro group is highly electron-withdrawing, enhancing the electrophilic character of the benzene ring. This property allows for various nucleophilic substitution reactions. A common reaction involving this compound is its nitration, which can be represented by the following equation:

C7H3F2COOH+HNO3C7H3F2NO4+H2O\text{C}_7\text{H}_3\text{F}_2\text{COOH}+\text{HNO}_3\rightarrow \text{C}_7\text{H}_3\text{F}_2\text{N}\text{O}_4+\text{H}_2\text{O}

This reaction typically occurs under acidic conditions, often using a mixture of concentrated nitric and sulfuric acids .

Research into the biological activity of 3,6-difluoro-2-nitro-benzoic acid has revealed potential antimicrobial and anticancer properties. The compound's derivatives are being studied for their ability to inhibit specific biological pathways, which can lead to therapeutic applications in treating infections and cancer. The electron-withdrawing nature of the nitro group may enhance its interaction with biological targets, making it an interesting candidate for further pharmacological studies .

The synthesis of 3,6-difluoro-2-nitro-benzoic acid generally involves the nitration of 3,6-difluorobenzoic acid. The process can be optimized for industrial production by controlling reaction conditions such as temperature and reactant concentrations. Common methods include:

  • Nitration Reaction: Utilizing a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Recrystallization: Purifying the product to achieve high purity levels suitable for research and industrial applications .

3,6-Difluoro-2-nitro-benzoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in developing dyes, pigments, and specialty chemicals.
  • Pharmaceutical Development: Research is ongoing into its potential as a drug candidate due to its unique chemical properties .

Studies on the interactions of 3,6-difluoro-2-nitro-benzoic acid with biological systems have highlighted its potential effects on enzyme activity and cellular pathways. These interactions are crucial for understanding how this compound can be utilized in drug design and therapeutic applications. The presence of fluorine enhances lipophilicity, which may improve bioavailability in pharmacological contexts .

Several compounds are structurally similar to 3,6-difluoro-2-nitro-benzoic acid, each exhibiting unique properties due to variations in their functional groups or positions of substitution. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3,5-Difluoro-2-nitro-benzoic acidC7H3F2NO4\text{C}_7\text{H}_3\text{F}_2\text{N}\text{O}_40.97
2,6-Difluoro-3-nitro-benzoic acidC7H3F2NO4\text{C}_7\text{H}_3\text{F}_2\text{N}\text{O}_40.93
Methyl 3-fluoro-2-nitrobenzoateC8H7FNO4\text{C}_8\text{H}_7\text{F}\text{N}\text{O}_40.92
3,5-Difluoro-4-nitro-benzoic acidC7H3F2NO4\text{C}_7\text{H}_3\text{F}_2\text{N}\text{O}_40.91
4-Fluoro-2-methyl-3-nitrobenzoic acidC8H7FNO4\text{C}_8\text{H}_7\text{F}\text{N}\text{O}_40.91

The uniqueness of 3,6-difluoro-2-nitro-benzoic acid lies in its specific arrangement of fluorine and nitro groups, which significantly influences its reactivity and potential applications compared to these similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

203.00301390 g/mol

Monoisotopic Mass

203.00301390 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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